1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate
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Overview
Description
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of tert-butyl and methyl groups attached to the azetidine ring .
Preparation Methods
The synthesis of 1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate azetidine precursor, which is then subjected to various chemical reactions to introduce the tert-butyl and methyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Scientific Research Applications
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific active sites, leading to inhibition or activation of enzymatic activity . The pathways involved in its mechanism of action are currently under investigation in various research studies .
Comparison with Similar Compounds
1-tert-Butyl 3-methyl 2-methylazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 3-methyl trans-2-methylazetidine-1,3-dicarboxylate: This compound has a similar structure but differs in the stereochemistry of the azetidine ring.
This compound (CAS 1935942-15-6): This compound is an isomer with different physical and chemical properties.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylazetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIXLYKMSJVCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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